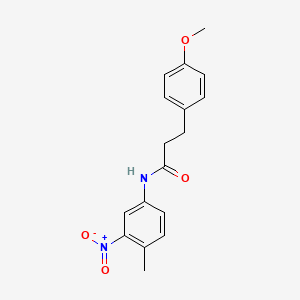
N-(4-anilinophenyl)-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-2,4-dimethylbenzamide, also known as ADRAFINIL, is a synthetic nootropic compound that was first developed in France in the late 1970s. ADRAFINIL is a prodrug that is metabolized in the liver to its active form, modafinil. It is known to have stimulating effects on the central nervous system and has been used as a cognitive enhancer and wakefulness-promoting agent.
Mechanism of Action
The exact mechanism of action of N-(4-anilinophenyl)-2,4-dimethylbenzamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels leads to increased wakefulness and improved cognitive function.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as increase the activity of certain enzymes involved in the breakdown of these neurotransmitters. It has also been shown to increase the levels of certain hormones, including cortisol and growth hormone.
Advantages and Limitations for Lab Experiments
N-(4-anilinophenyl)-2,4-dimethylbenzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, it is important to note that N-(4-anilinophenyl)-2,4-dimethylbenzamide is a prodrug that is metabolized in the liver to its active form, modafinil. This means that any effects observed in lab experiments may be due to modafinil rather than N-(4-anilinophenyl)-2,4-dimethylbenzamide itself.
Future Directions
There are a number of potential future directions for research on N-(4-anilinophenyl)-2,4-dimethylbenzamide. One area of interest is its potential use as a treatment for cognitive decline associated with aging or neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-2,4-dimethylbenzamide and its effects on the brain and body.
Synthesis Methods
The synthesis of N-(4-anilinophenyl)-2,4-dimethylbenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminophenyl acetamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(4-anilinophenyl)-2,4-dimethylbenzamide in its pure form.
Scientific Research Applications
N-(4-anilinophenyl)-2,4-dimethylbenzamide has been extensively studied for its potential use as a cognitive enhancer and wakefulness-promoting agent. It has been shown to improve cognitive function in both animal and human studies. It has also been used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder.
properties
IUPAC Name |
N-(4-anilinophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-8-13-20(16(2)14-15)21(24)23-19-11-9-18(10-12-19)22-17-6-4-3-5-7-17/h3-14,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHLHOIYDMWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[4-(phenylamino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)




![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)


